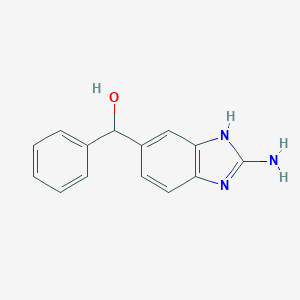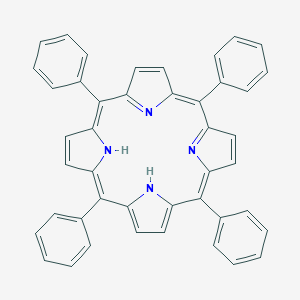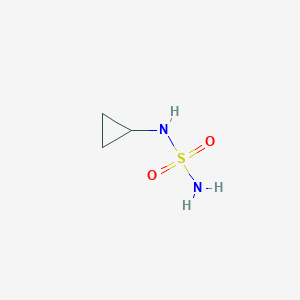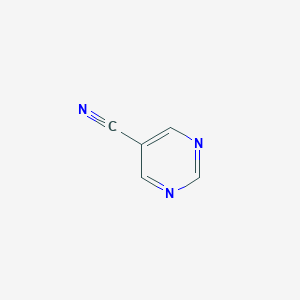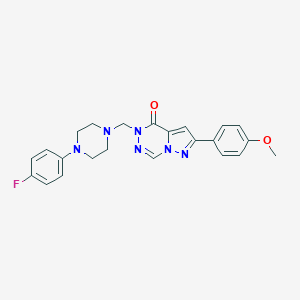
3-Cyano-5-hydroxypyridine
Vue d'ensemble
Description
3-Cyano-5-hydroxypyridine is a useful research compound. Its molecular formula is C6H4N2O and its molecular weight is 120.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antiproliférative
Il a été constaté que les dérivés de la 3-cyano-5-hydroxypyridine présentent une activité antiproliférative . Dans une étude, les dérivés de la pyridine 5c et 5d (IC 50 = 1,46, 7,08 µM, respectivement) ont montré une activité antitumorale prometteuse contre la lignée cellulaire de carcinome hépatique (HEPG2), comparée au médicament de référence, la doxorubicine .
Activité anticancéreuse
Le noyau de pyridine, qui est un constituant clé de la this compound, aurait un large éventail d'applications biologiques . Il a été constaté que les cyanopyridines substituées possèdent des activités anticancéreuses . Certains dérivés de la pyridine ont été étudiés pour leur action inhibitrice de la topoisomérase et leur cytotoxicité contre plusieurs lignées cellulaires cancéreuses humaines, ce qui les désigne comme de nouveaux agents anticancéreux .
Principe pharmaceutique actif
La this compound est utilisée comme principe pharmaceutique actif . Elle est légèrement soluble dans l'eau et doit être conservée dans un endroit frais et sec, dans des récipients bien fermés .
Propriétés antihypertensives
Il a été constaté que les cyanopyridines substituées, qui comprennent la this compound, possèdent des propriétés antihypertensives
Orientations Futures
The future directions for the research and development of 3-Cyano-5-hydroxypyridine and other pyridine derivatives include the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold, which is highly needed in medicinal and agricultural chemistry . Additionally, the exploration of the biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .
Mécanisme D'action
Target of Action
It’s known that this compound is an active pharmaceutical ingredient , suggesting it interacts with specific biological targets to exert its effects.
Mode of Action
It’s known that the compound is involved in the synthesis of new 3-cyanopyridines , which have been reported to possess various pharmacological activities .
Biochemical Pathways
It’s known that cyanopyridines, a class of compounds to which 3-cyano-5-hydroxypyridine belongs, have been found to have antihypertensive, anti-inflammatory, antimicrobial, and anticancer activities . These activities suggest that cyanopyridines may interact with multiple biochemical pathways.
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which may influence its absorption and distribution in the body.
Result of Action
It’s known that the compound is an active pharmaceutical ingredient , suggesting it exerts therapeutic effects at the molecular and cellular levels.
Action Environment
It’s known that the compound should be stored in cool, dry conditions in well-sealed containers, and it’s incompatible with oxidizing agents .
Analyse Biochimique
Cellular Effects
While specific cellular effects of 3-Cyano-5-hydroxypyridine are not extensively studied, it has been found that derivatives of this compound have shown positive effects on wound healing processes . These derivatives have been associated with decreased lipid peroxidation and increased antioxidant effects during the wound healing process .
Molecular Mechanism
It has been suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
5-hydroxypyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c7-2-5-1-6(9)4-8-3-5/h1,3-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXIYYPIORYZLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70571757 | |
| Record name | 5-Hydroxypyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152803-24-2 | |
| Record name | 5-Hydroxypyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxypyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
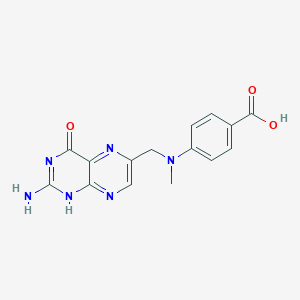

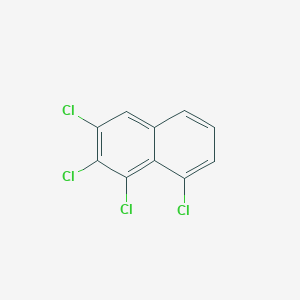
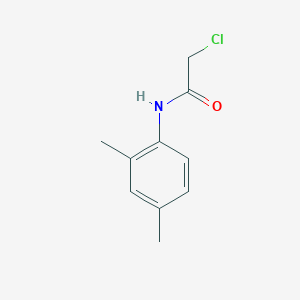
![4-(Phenanthro[9,10-d]oxazol-2-yl)phenyl isothiocyanate](/img/structure/B126553.png)

